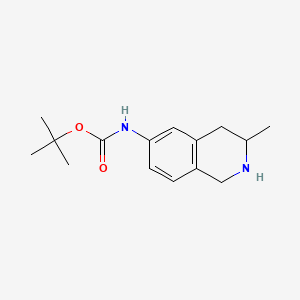
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is a chemical compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride typically involves the reaction of 3-(Dimethylamino)-2-fluoropropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Dimethylaminopropylamine
Uniqueness
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group provides opportunities for various chemical modifications.
Propiedades
Fórmula molecular |
C5H13ClFNO |
|---|---|
Peso molecular |
157.61 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-fluoropropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-7(2)3-5(6)4-8;/h5,8H,3-4H2,1-2H3;1H |
Clave InChI |
KHCCPXGLQFXTCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CO)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


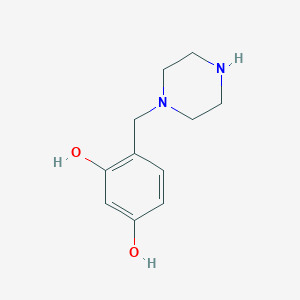
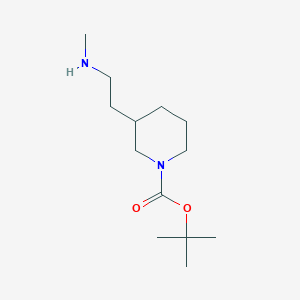
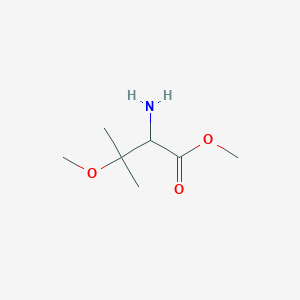
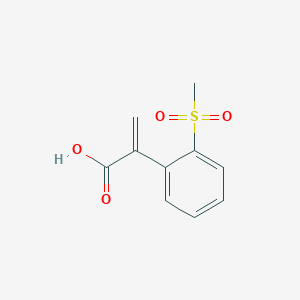
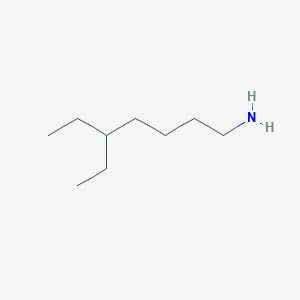
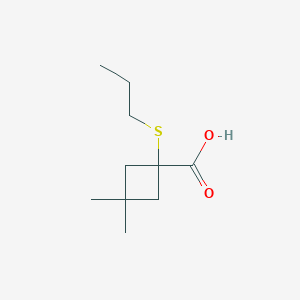
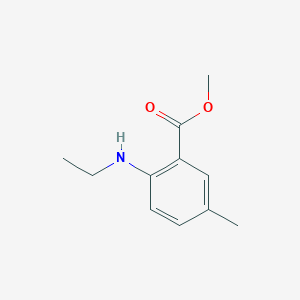
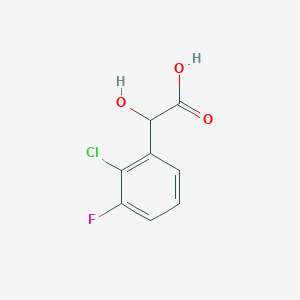
![2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15312487.png)
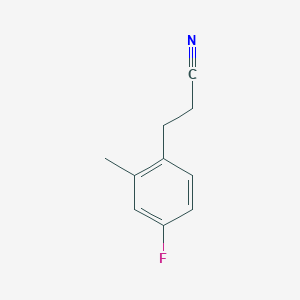
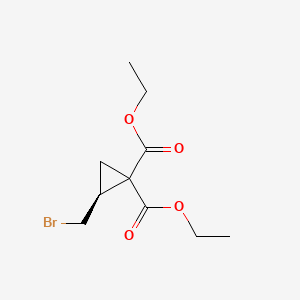
![2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid](/img/structure/B15312492.png)
![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
